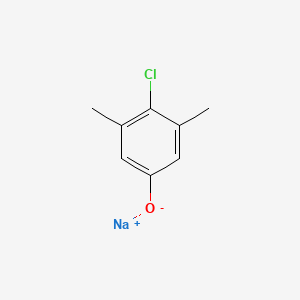

Sodium 4-chloro-3,5-dimethylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54983-54-9 |

|---|---|

Molecular Formula |

C8H8ClNaO |

Molecular Weight |

178.59 g/mol |

IUPAC Name |

sodium;4-chloro-3,5-dimethylphenolate |

InChI |

InChI=1S/C8H9ClO.Na/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |

InChI Key |

IUJGTVGVLAYVKG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[O-].[Na+] |

Related CAS |

88-04-0 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 4-Chloro-3,5-Dimethylphenol (B1207549) (PCMX) Precursors

The primary precursor to Sodium 4-chloro-3,5-dimethylphenolate is 4-chloro-3,5-dimethylphenol, commonly known as PCMX. The synthesis of PCMX itself begins with the appropriate precursor, 3,5-dimethylphenol (B42653). The methodologies to produce this precursor are varied, often relying on strategic alkylation and cyclization reactions.

Halogenation and Alkylation Strategies

The synthesis of 3,5-dimethylphenol can be approached from several starting materials. One method involves the use of isophorone, which is converted to 3,5-dimethylphenol in the gas phase over a catalyst. Another common industrial route starts from xylene, which undergoes a series of reactions including carbonylation, oxidation, and hydrolysis to yield the target 3,5-dimethylphenol. This multi-step process allows for the production of 3,5-dimethylphenol with a high yield under relatively mild conditions.

Once 3,5-dimethylphenol is obtained, the next critical step is the selective chlorination at the 4-position of the aromatic ring to produce PCMX. This is a crucial halogenation step that dictates the purity and yield of the final product. A common method for this transformation is the treatment of 3,5-dimethylphenol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The reaction temperature is a critical parameter to control, as it influences the rate of reaction and the formation of byproducts. For instance, the reaction can be initiated at a moderate temperature which then rises during the course of the reaction.

A two-stage chlorination process has also been developed to improve selectivity and yield. This involves a low-temperature chlorination phase followed by a high-temperature phase, which helps to minimize the formation of undesired isomers and dichlorinated byproducts.

| Parameter | Low-Temperature Stage | High-Temperature Stage | Overall Yield | Product Purity |

|---|---|---|---|---|

| Temperature | 30-45°C | 50-65°C | 85-88% | >98% |

| Chlorinating Agent | Sulfuryl Chloride | Sulfuryl Chloride | ||

| Duration | 4-6 hours | 1-2 hours |

Catalytic Approaches in Precursor Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of PCMX synthesis. The use of catalysts can lead to higher yields and milder reaction conditions. For the chlorination of 3,5-dimethylphenol, various catalysts have been explored. One effective catalytic system involves the use of a cupric salt as a catalyst in the presence of a chlorinating agent and an oxidizing agent. This method improves the selectivity and yield of 4-chloro-3,5-dimethylphenol.

The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the production of PCMX. For example, the reaction can be carried out using a cupric salt catalyst in an organic solvent, with the reaction temperature maintained between 60-120°C. The use of a co-catalyst system, such as a mixture of a metal chloride and an organic sulfide, has also been shown to enhance the selectivity of the chlorination reaction.

| Catalyst | Chlorinating Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Cupric Salt (e.g., Copper Chloride Dihydrate) | Concentrated Hydrochloric Acid | Dichloroethane | 80°C | 95.2% | 98.5% |

| Cupric Salt (e.g., Copper Sulfate Pentahydrate) | Concentrated Hydrochloric Acid | Chlorobenzene | 120°C | 92.1% | 98.5% |

| Cupric Salt (e.g., Copper Nitrate Trihydrate) with NaCl | HCl gas | Chloroform | 60°C | 96.5% | 98.5% |

Formation of this compound

The conversion of 4-chloro-3,5-dimethylphenol to its sodium salt is a fundamental acid-base reaction. This process involves the deprotonation of the phenolic hydroxyl group to form the corresponding phenolate (B1203915) anion, which is then stabilized by the sodium cation.

Deprotonation Pathways for Phenolate Anion Generation

Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion formed upon deprotonation. The hydroxyl group's proton on PCMX can be readily abstracted by a strong base. The most common and industrially viable method for this deprotonation is the reaction of PCMX with sodium hydroxide (B78521) (NaOH).

In this reaction, the hydroxide ion (OH⁻) from sodium hydroxide acts as a Brønsted-Lowry base, accepting the acidic proton (H⁺) from the phenolic hydroxyl group of PCMX. This results in the formation of the sodium phenolate and water. The resulting this compound is an ionic compound, which is typically more soluble in aqueous solutions than the parent phenol (B47542).

Optimized Reaction Conditions for Sodium Salt Formation

The formation of sodium phenolate salts is generally a straightforward and high-yielding reaction. However, optimizing the reaction conditions is crucial for achieving high purity and yield, especially in an industrial setting. Key parameters that are typically optimized include reaction temperature, concentration of reactants, and the method of product isolation and purification.

For the synthesis of sodium phenolates, the reaction can be carried out in an aqueous phase. Phenol is added directly to an aqueous solution of sodium hydroxide. The reaction can proceed at temperatures ranging from 0 to 50°C with stirring for a period of 0.5 to 4 hours. Following the reaction, the product can be isolated by crystallization at a controlled temperature, typically between 25 and 30°C, to yield the white solid sodium phenolate. This "one-pot" method in an aqueous phase avoids the use of toxic and expensive organic solvents, making the process more environmentally friendly and cost-effective.

While specific optimized data for this compound is not extensively published, the general principles for sodium phenolate formation can be applied. The goal is to ensure complete deprotonation without promoting side reactions.

| Parameter | Condition |

|---|---|

| Solvent | Water |

| Base | Sodium Hydroxide |

| Reaction Temperature | 0-50°C |

| Reaction Time | 0.5-4 hours |

| Product Isolation | Crystallization at 25-30°C |

The purification of the final product is also a critical step. After crystallization, the solid this compound is typically collected by filtration and may be washed with a small amount of cold solvent to remove any remaining impurities. Drying under vacuum is then employed to obtain the final, pure product.

Table of Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈ClNaO | Final Product |

| 4-Chloro-3,5-dimethylphenol (PCMX) | C₈H₉ClO | Precursor to the final product |

| 3,5-Dimethylphenol | C₈H₁₀O | Precursor to PCMX |

| Isophorone | C₉H₁₄O | Starting material for 3,5-dimethylphenol synthesis |

| Xylene | C₈H₁₀ | Starting material for 3,5-dimethylphenol synthesis |

| Sulfuryl chloride | SO₂Cl₂ | Chlorinating agent |

| Sodium Hydroxide | NaOH | Deprotonating agent |

| Copper Chloride Dihydrate | CuCl₂·2H₂O | Catalyst |

| Copper Sulfate Pentahydrate | CuSO₄·5H₂O | Catalyst |

| Copper Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | Catalyst |

| Hydrochloric Acid | HCl | Chlorinating agent |

| Dichloroethane | C₂H₄Cl₂ | Solvent |

| Chlorobenzene | C₆H₅Cl | Solvent |

| Chloroform | CHCl₃ | Solvent |

Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Dimethylphenolate

Nucleophilic Reactivity of the Phenolate (B1203915) Anion

The phenolate anion of sodium 4-chloro-3,5-dimethylphenolate is a potent nucleophile. The negative charge is delocalized across the oxygen atom and the aromatic ring, creating reactive sites at both the oxygen and the ortho and para carbon atoms. This ambident nucleophilic character is central to its reactivity, particularly in substitution reactions.

SN1 and SN2 Reaction Pathways in Substituted Phenolate Chemistry

Phenolate anions, including 4-chloro-3,5-dimethylphenolate, are excellent nucleophiles for substitution reactions with electrophiles like alkyl halides, often following SN1 or SN2 pathways. organic-chemistry.orgchemistrytalk.org The Williamson ether synthesis, for instance, typically proceeds via an SN2 mechanism where the phenolate displaces a leaving group on a primary or secondary carbon. lumenlearning.comyoutube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored for methyl and primary alkyl halides and is sensitive to steric hindrance. chemistrytalk.org For the 4-chloro-3,5-dimethylphenolate anion, its effectiveness in an SN2 reaction depends on the steric bulk around both the nucleophilic oxygen and the electrophilic carbon of the substrate.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first, rate-determining step is the formation of a carbocation intermediate from the electrophile. masterorganicchemistry.com The nucleophile then attacks this planar carbocation. organic-chemistry.org This pathway is favored for tertiary alkyl halides, which form stable carbocations, and is promoted by polar protic solvents that can stabilize both the carbocation and the leaving group. chemistrytalk.orgyoutube.com

The choice between the SN1 and SN2 pathway is determined by several factors, including the structure of the alkyl halide (the electrophile), the strength of the nucleophile, the nature of the leaving group, and the solvent. youtube.comreddit.com The 4-chloro-3,5-dimethylphenolate anion is considered a strong nucleophile, which generally favors the SN2 pathway when reacting with suitable (primary or secondary) substrates. chemistrytalk.org

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to 4-Chloro-3,5-dimethylphenolate |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The reaction pathway is primarily dictated by the alkyl halide used. |

| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong nucleophiles (e.g., RO⁻) | As a strong nucleophile, it favors SN2 with appropriate substrates. chemistrytalk.org |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Solvent choice can be used to control the reaction pathway. |

| Leaving Group | Good leaving group required (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group required (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is essential for both mechanisms. organic-chemistry.org |

Radical Pathways and Single-Electron Transfer (SET) Processes

Beyond its nucleophilic character, the 4-chloro-3,5-dimethylphenolate anion can participate in reactions involving the transfer of a single electron, leading to radical intermediates. These pathways are often initiated by light or by interaction with strong oxidants.

Phenolate Anions as Excited-State Reductants

Upon absorption of light, phenolate anions can be promoted to an electronically excited state. nih.gov In this excited state, they become potent reducing agents, capable of donating an electron to a suitable acceptor molecule in a process known as single-electron transfer (SET). nih.govmdpi.com This photo-induced SET process converts the phenolate anion into a phenoxy radical and the acceptor molecule into a radical anion.

The redox potential of the phenolate is a key factor. The electron-donating methyl groups on the 4-chloro-3,5-dimethylphenolate ring increase its electron density, making it a better electron donor compared to unsubstituted phenolate, thus facilitating the SET process.

Generation of Phenoxy Radicals and Their Subsequent Reactions

The 4-chloro-3,5-dimethylphenoxy radical is the key intermediate formed after the phenolate anion loses an electron. This can occur through SET, as described above, or through oxidation by chemical or enzymatic means. nih.govnih.gov The resulting phenoxy radical is stabilized by delocalization of the unpaired electron across the aromatic ring. nih.gov

The substituents on the ring influence the stability and subsequent reactivity of the phenoxy radical. The methyl groups provide some stabilization, while the chlorine atom can also influence the electron distribution. Once formed, these phenoxy radicals can undergo several types of reactions:

Hydrogen Abstraction: They can abstract a hydrogen atom from a suitable donor molecule, regenerating the parent phenol (B47542). cmu.edu

Coupling Reactions: Two phenoxy radicals can couple with each other to form dimeric products. This is a key step in the biosynthesis of many natural products and in the formation of polymers like lignin. frontiersin.org The coupling can occur between various positions on the aromatic rings (C-C or C-O coupling), leading to a mixture of products.

Reactions with Other Molecules: Phenoxy radicals can react with other molecules in the system, such as oxygen or thiols, to initiate or propagate radical chain reactions. nih.govresearchgate.net

Electrophilic Aromatic Substitution via Phenolate Intermediates

The reactivity of the 4-chloro-3,5-dimethylphenolate anion in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its substituents: the phenolate oxygen, the chlorine atom, and the two methyl groups. The phenolate anion (O⁻) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This significantly enhances the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. byjus.comaakash.ac.in

However, the positions available for substitution on the 4-chloro-3,5-dimethylphenolate ring are sterically hindered. The para position is occupied by the chlorine atom. The two ortho positions (C2 and C6) are flanked by the bulky methyl groups at C3 and C5. While the methyl groups are also activating and ortho, para-directing, their primary influence in this substituted system is steric hindrance.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgyoutube.com A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

For 4-chloro-3,5-dimethylphenolate, substitution will occur exclusively at the C2 and C6 positions (the positions ortho to the phenolate group).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity

| Substituent | Position | Electronic Effect | Directing Influence |

| Phenolate (O⁻) | C1 | Strongly Activating | ortho, para |

| Chlorine (Cl) | C4 | Deactivating (Inductive), Activating (Resonance) | ortho, para |

| Methyl (CH₃) | C3, C5 | Activating | ortho, para |

Catalytic Roles and Mechanisms

Phenolate Anions as Organophotoredox Catalysts

Substituted phenolate anions have emerged as potent organophotoredox catalysts, capable of initiating chemical transformations upon visible light irradiation. unipd.itrsc.org This catalytic activity stems from their ability to become strong reductants in their excited state after absorbing light. unipd.it The process begins with the deprotonation of the parent phenol to form the phenolate anion, which shifts its absorption spectrum to longer wavelengths (bathochromic shift). nih.gov

Upon photoexcitation, the phenolate anion is promoted to an excited state (ArO⁻*), which has a significantly lower oxidation potential than its ground state, making it a powerful single-electron donor. researchgate.net This photo-excited anion can then reduce a suitable substrate via a single-electron-transfer (SET) process, generating a radical ion and the corresponding phenoxyl radical (ArO•). This initiation step can trigger a variety of synthetic transformations, such as C-C bond formation, dehalogenation, and cyclization reactions. nih.govrsc.org

For 4-chloro-3,5-dimethylphenolate, the presence of electron-donating methyl groups would enhance the electron density of the ring, potentially lowering its oxidation potential and making it an even more potent photo-reductant upon excitation. The chlorine atom, being electron-withdrawing, might slightly counteract this effect. Mechanistic studies indicate that the cleavage of substrates, such as unactivated C(sp³)–Cl bonds, can be mediated by a direct SET process from the photo-excited phenolate anions. rsc.org The catalytic cycle is completed by the regeneration of the ground-state phenolate anion, ready for another photoexcitation cycle.

Impact of Metal Cation on Phenolate Reactivity and Selectivity (e.g., Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution where the choice of metal cation dramatically influences the regioselectivity of the reaction. wikipedia.org This carboxylation reaction involves heating an alkali metal phenoxide with carbon dioxide under pressure to produce hydroxybenzoic acids. byjus.comgeeksforgeeks.org The mechanism proceeds through the nucleophilic attack of the phenolate ring on the carbon atom of CO₂, which acts as a weak electrophile. aakash.ac.in

The nature of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) plays a crucial role in determining whether the carboxylation occurs at the ortho or para position. researchgate.netnih.gov It is proposed that the cation coordinates with the oxygen atoms of the phenolate and the incoming carbon dioxide molecule, forming a chelated intermediate. researchgate.netfuture4200.com

Smaller Cations (Li⁺, Na⁺): These cations have a high charge density and form a tight coordination complex with the phenolate oxygen. This proximity favors the attack of CO₂ at the nearby ortho position, leading predominantly to the formation of the ortho-carboxylated product (salicylate). researchgate.netnih.gov

Larger Cations (K⁺, Rb⁺, Cs⁺): These cations are larger and more polarizable, forming a looser ionic association with the phenolate oxygen. This allows for greater flexibility and favors the thermodynamically more stable para-carboxylated product, especially at higher temperatures. wikipedia.orgresearchgate.net

While specific data for 4-chloro-3,5-dimethylphenolate is not detailed, the principles remain the same. However, in this case, the para position is blocked by chlorine. Therefore, carboxylation would be directed to the ortho positions (C2 and C6) regardless of the cation used, though the reaction rate and conditions might still be influenced by the metal.

Table 2: General Effect of Alkali Metal Cation on Regioselectivity in the Kolbe-Schmitt Reaction of Sodium Phenoxide

| Cation | Ionic Radius (Å) | Predominant Product | Reaction Conditions |

| Li⁺ | 0.76 | ortho (Salicylic Acid) | High pressure, moderate temp. |

| Na⁺ | 1.02 | ortho (Salicylic Acid) | 100 atm, 125 °C |

| K⁺ | 1.38 | para (p-Hydroxybenzoic Acid) | High pressure, higher temp. |

| Cs⁺ | 1.67 | para (p-Hydroxybenzoic Acid) | High pressure, higher temp. |

Role in Palladium-Catalyzed Cross-Coupling Reactions

Phenolates, including 4-chloro-3,5-dimethylphenolate, can participate in palladium-catalyzed cross-coupling reactions in several ways. While phenols themselves are generally unreactive, they can be readily converted into highly reactive electrophiles for cross-coupling. nih.gov A common strategy is to convert the phenolic hydroxyl group into a sulfonate ester, such as a triflate (–OTf) or nonaflate (–ONf). thieme-connect.com These groups are excellent leaving groups, enabling the oxidative addition of a Pd(0) catalyst to the C–O bond, which is the first step in many cross-coupling catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. nih.govthieme-connect.comresearchgate.net

The general mechanism for a Suzuki-Miyaura coupling involving a phenolate-derived triflate would be:

Oxidative Addition: A Pd(0) complex inserts into the aryl-OTf bond to form an Ar-Pd(II)-OTf complex.

Transmetalation: The aryl group from an organoboron reagent (e.g., Ar'B(OH)₂) is transferred to the palladium center, displacing the triflate group.

Reductive Elimination: The two aryl groups (Ar and Ar') are coupled, and the biaryl product is eliminated from the palladium center, regenerating the Pd(0) catalyst. mdpi.comrsc.org

Furthermore, the phenolate anion itself can act as a nucleophile in certain Pd-catalyzed reactions, such as in the Buchwald-Hartwig amination-type C-O coupling to form diaryl ethers. orgsyn.org In this context, the phenolate attacks a palladium-complexed aryl halide. The electron-rich nature and steric environment of 4-chloro-3,5-dimethylphenolate would influence its nucleophilicity and reactivity in such transformations.

Polymerization and Oligomerization Mechanisms

Electropolymerization of Chlorinated Phenols

The electropolymerization of phenols is a method to create polymeric films on an electrode surface. The process is initiated by the electrochemical oxidation of the phenolic compound. nih.gov For chlorinated phenols, this process typically begins with a one-electron oxidation of the phenolate anion (formed in alkaline solution) to generate a phenoxy radical. researchgate.netresearchgate.net

This highly reactive phenoxy radical can then undergo several subsequent reactions:

Radical Coupling: Two phenoxy radicals can couple, typically at the ortho or para positions, which are activated by the oxygen atom. This C-C or C-O coupling leads to the formation of dimers, trimers, and eventually a polymer film that deposits on the electrode surface. nih.govresearchgate.net This film is often passivating, meaning it insulates the electrode and can stop further reaction. researchgate.net

Dechlorination: If a chlorine atom occupies an active ortho or para position, the polymerization can proceed via a nucleophilic-radical substitution (Sᵣₙ1) mechanism, which can result in the elimination of the chlorine atom. researchgate.netresearchgate.net

In the specific case of 4-chloro-3,5-dimethylphenol (B1207549), the para position is blocked by the chlorine atom. The ortho positions (C2 and C6) are the only available sites for polymerization. The bulky methyl groups at the C3 and C5 positions would sterically hinder the coupling of radicals at these ortho sites. This steric hindrance would likely lead to a lower rate of electropolymerization compared to less substituted phenols. researchgate.net The mechanism would proceed through the formation of the 4-chloro-3,5-dimethylphenoxy radical, followed by C-C or C-O coupling at the less hindered C2/C6 positions to form oligomers and polymers. researchgate.net Dechlorination is less likely as the primary polymerization pathway since the chlorine is not at an active coupling site (ortho or para to the hydroxyl group).

Oligomeric Product Characterization

The reactivity of this compound, particularly under oxidative conditions, can lead to the formation of a complex mixture of oligomeric products. While specific studies on the oligomerization of this exact compound are not extensively detailed in publicly accessible literature, the characterization of such products can be understood by drawing parallels with the well-documented oxidative coupling of related substituted phenols, such as other chlorophenols and dimethylphenols. The characterization of these oligomers is crucial for understanding the reaction mechanism, product distribution, and the properties of the resulting materials.

The formation of oligomers from phenolic compounds typically proceeds through the generation of phenoxy radicals, which can then couple in various ways (C-C or C-O linkages) to form dimers, trimers, and higher-order oligomers. For 4-chloro-3,5-dimethylphenolate, the presence of the chloro-substituent and two methyl groups influences the sites of radical coupling and the stability of the resulting oligomers.

Characterization of these complex product mixtures necessitates the use of a combination of advanced analytical techniques to elucidate their structure, molecular weight distribution, and isomeric composition.

Spectroscopic and Spectrometric Analyses:

Spectroscopic methods are fundamental to identifying the structural motifs within the oligomeric products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the monomer units. ¹H NMR can provide information on the different types of protons present, such as aromatic, methyl, and those on bridging units. ¹³C NMR helps in identifying the carbon skeleton and the nature of the linkages between the phenolic units. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the precise connectivity and differentiate between various isomeric structures. For instance, the disappearance of a signal corresponding to a para-proton and the appearance of new aromatic signals at different chemical shifts would suggest C-C coupling at the para position.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are critical for determining the molecular weights of the oligomers and their distribution. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in determining the elemental composition of each oligomer and confirming the presence of chlorine atoms through their characteristic isotopic pattern. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer insights into the structure of the oligomers by showing how they break apart.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the oligomeric products. The presence of hydroxyl groups, aromatic rings, and ether linkages (indicative of C-O coupling) can be confirmed by their characteristic absorption bands. UV-Vis spectroscopy can provide information about the electronic structure of the oligomers, with changes in conjugation affecting the absorption maxima.

Chromatographic Separation:

Due to the complexity of the product mixture, separation techniques are essential prior to characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the various oligomers based on their polarity and size. By using a suitable stationary phase (e.g., C18) and mobile phase gradient, it is possible to resolve dimers, trimers, and higher oligomers. researchgate.net The separated fractions can then be collected for further analysis by NMR or MS.

Gas Chromatography-Mass Spectrometry (GC-MS): For lower molecular weight and more volatile oligomers, GC-MS can be employed. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in the mixture. nih.gov

Hypothetical Characterization Data:

Based on studies of analogous compounds, the following tables present hypothetical data that could be obtained from the characterization of oligomeric products from the oxidative coupling of this compound.

Table 1: Hypothetical Mass Spectrometry Data for Oligomeric Products

| Oligomer | Predicted Molecular Formula | Predicted Monoisotopic Mass (Da) | Observed m/z (ESI-MS) |

| Dimer (C-C linked) | C₁₆H₁₆Cl₂O₂ | 326.0476 | 327.0549 [M+H]⁺ |

| Dimer (C-O linked) | C₁₆H₁₆Cl₂O₂ | 326.0476 | 327.0549 [M+H]⁺ |

| Trimer (C-C/C-O linked) | C₂₄H₂₄Cl₃O₃ | 493.0794 | 494.0867 [M+H]⁺ |

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for a C-O Linked Dimer

| Proton Type | Predicted Chemical Shift Range (ppm) |

| Aromatic-H | 6.5 - 7.5 |

| Methyl-H (on terminal ring) | 2.1 - 2.3 |

| Methyl-H (on internal ring) | 2.0 - 2.2 |

| Hydroxyl-H | 4.5 - 5.5 |

The comprehensive characterization of these oligomeric products through a combination of these techniques is essential for a complete understanding of the reactivity of this compound and for controlling the outcome of its polymerization reactions.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of Sodium 4-chloro-3,5-dimethylphenolate. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

In the IR spectrum of related chlorophenolic compounds, characteristic bands are observed that can be assigned to specific vibrational modes. orientjchem.orgresearchgate.net For the phenolate (B1203915), the strong C-O stretching vibration is a key indicator, typically appearing in the region of 1220-1298 cm⁻¹. orientjchem.org The C-Cl stretching vibration is expected at lower frequencies. The aromatic C-C stretching vibrations of the phenyl ring generally appear in the 1300-1600 cm⁻¹ range. orientjchem.orgias.ac.in Specifically, bands are often observed near 1600, 1580, 1490, and 1440 cm⁻¹. researchgate.net The out-of-plane C-H bending deformations are typically found between 750 and 1000 cm⁻¹. ias.ac.in The internal vibrations of the methyl (CH₃) groups, including symmetric and asymmetric stretching and bending modes, are also identifiable. researchgate.net

Raman spectroscopy provides complementary information. For phenolic compounds, scattering intensities around 1600-1699 cm⁻¹ and 1300-1400 cm⁻¹ are often used to differentiate between classes of these molecules. Resonance Raman studies on iron-phenolate complexes have shown that vibrations involving the phenolate oxygen can be identified, providing insight into metal-ligand bonding. nih.gov The phenyl ring breathing mode for a trisubstituted benzene (B151609) like 4-chloro-3,5-dimethylphenol (B1207549) is substituent-sensitive and can be distinguished from other ring deformations. orientjchem.org

Table 1: Characteristic Vibrational Frequencies for 4-Chloro-3,5-dimethylphenolate (Analogous Compounds)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| C-O Stretch | 1235 - 1298 | IR / Raman | orientjchem.orgias.ac.in |

| Aromatic C-C Stretch | 1300 - 1601 | IR / Raman | orientjchem.orgias.ac.in |

| C-H Aromatic Stretch | 3000 - 3100 | IR | ias.ac.in |

| C-H Out-of-Plane Bend | 750 - 1000 | IR | ias.ac.in |

| C-Cl Stretch | 600 - 750 | IR / Raman | orientjchem.org |

| CH₃ Asymmetric Stretch | ~2950 - 3050 | IR | researchgate.net |

| CH₃ Bending | ~1380 - 1470 | IR | researchgate.net |

| Phenyl Ring Breathing | ~730 | IR / Raman | orientjchem.org |

Note: Data is based on the analysis of structurally similar compounds like 4-chloro-3-methylphenol (B1668792) and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure of this compound in solution.

Multi-nuclear NMR allows for the observation of different NMR-active nuclei within the molecule, such as ¹H, ¹³C, and ²³Na, providing a comprehensive picture of its structure and environment. ilpi.comnih.gov

¹H NMR: The proton NMR spectrum for the parent compound, 4-chloro-3,5-dimethylphenol, shows distinct signals for the methyl protons and the aromatic protons. chemicalbook.com For the sodium salt, the two equivalent methyl groups (CH₃) would appear as a single sharp peak, while the two equivalent aromatic protons (C-H) on the ring would also produce a singlet. The chemical shifts are influenced by the electron-donating nature of the phenolate oxygen.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbon bearing the oxygen (C-O), the carbon bonded to chlorine (C-Cl), the two carbons with methyl groups, the two carbons with aromatic protons, and the two methyl group carbons. The chemical shifts provide detailed information about the electronic environment of each carbon atom.

²³Na NMR: Sodium-23 NMR can be used to study the sodium ion's environment. researchgate.net The chemical shift and linewidth of the ²³Na signal can provide insights into the nature of the ion-pairing between the sodium cation and the phenolate anion in different solvents, indicating the degree of solvent separation or direct coordination.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-3,5-dimethylphenolate

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 7.5 | Singlet (s) |

| ¹H | Methyl C-H | 2.0 - 2.5 | Singlet (s) |

| ¹³C | C-O | 155 - 165 | - |

| ¹³C | C-Cl | 120 - 130 | - |

| ¹³C | C-CH₃ | 135 - 145 | - |

| ¹³C | C-H | 115 - 125 | - |

| ¹³C | CH₃ | 15 - 25 | - |

Note: Predicted values are based on data for 4-chloro-3,5-dimethylphenol and general principles for phenolates. chemicalbook.com

Variable-temperature (VT) NMR experiments are used to study dynamic processes such as conformational exchange, rotation around bonds, or chemical exchange. ox.ac.uk For this compound, VT-NMR could be employed to investigate the dynamics of ion-pairing in solution. nih.gov By changing the temperature, one can alter the rate of exchange between different states, such as contact ion pairs and solvent-separated ion pairs. blogspot.com These changes manifest as broadening, sharpening, or shifting of NMR signals. blogspot.com For instance, the chemical shifts of the aromatic protons closest to the phenolate oxygen would be particularly sensitive to changes in the proximity and coordination of the sodium ion, which can be modulated by temperature. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Typically, solid sodium phenolates adopt complex polymeric or cluster structures. wikipedia.org The sodium ion coordinates to the phenolate oxygen, with Na-O bond distances being a key parameter. Additionally, interactions between the sodium ion and the π-system of the aromatic ring are often observed. wikipedia.org A study of a co-crystalline adduct involving the parent phenol (B47542), 4-chloro-3,5-dimethylphenol, provides insight into its solid-state packing and hydrogen bonding capabilities. sigmaaldrich.com In a hypothetical crystal structure of this compound, one would expect to find specific coordination numbers for the sodium ion and defined bond lengths and angles for the entire molecule, confirming its geometry.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~12.0 |

| β (°) | ~95 |

| Z (molecules/unit cell) | 4 |

| Na-O bond distance (Å) | ~2.2 - 2.4 |

Note: These values are illustrative and based on typical parameters for similar organosodium compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the analysis would likely be performed on the protonated parent phenol (molecular weight 156.61 g/mol ) following acidification. sigmaaldrich.comnih.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the 4-chloro-3,5-dimethylphenol molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). Common fragmentation pathways for phenols include the loss of a methyl radical (·CH₃), followed by the loss of carbon monoxide (CO). The loss of the chlorine atom is another expected fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragments for 4-Chloro-3,5-dimethylphenol

| m/z (mass/charge) | Identity |

|---|---|

| 156 / 158 | [M]⁺ (Molecular Ion) |

| 141 / 143 | [M - CH₃]⁺ |

| 121 | [M - Cl]⁺ |

| 113 / 115 | [M - CH₃ - CO]⁺ |

Note: Fragmentation is predicted for the parent phenol, 4-chloro-3,5-dimethylphenol.

Electronic Absorption Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For phenols and phenolates, the absorption bands in the UV region correspond to π → π* transitions of the aromatic ring.

Studies on analogous compounds, such as 4-chloro-3-methylphenol, show an electronic absorption band that is an analog of the 260 nm transition in benzene. ias.ac.in Due to the substitution and reduced symmetry, this transition becomes more allowed and features a strong (0,0) band at the long-wavelength edge of the absorption. For 4-chloro-3-methylphenol, this strong band is observed around 34934 cm⁻¹ (approximately 286 nm). ias.ac.in For this compound, the deprotonation to form the phenolate anion would result in a bathochromic (red) shift of this absorption band to a longer wavelength, as the negatively charged oxygen is a stronger electron-donating group, which lowers the energy of the π → π* transition.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound and its parent compound, 4-chloro-3,5-dimethylphenol (PCMX). These techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide the high resolution and sensitivity required for quality control and reaction monitoring.

High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of 4-chloro-3,5-dimethylphenol. The method is efficient, as it often avoids lengthy temperature programming and cooling cycles associated with gas chromatography. chromforum.org For the analysis of the sodium salt, acidic mobile phases are typically employed to ensure the protonation of the phenolate to its phenol form, facilitating consistent retention and peak shape. chromforum.org

Methodological Approaches:

Stationary Phases: Reversed-phase columns, such as RP-18 and Newcrom R1, are commonly utilized for separation. chromforum.orgsielc.com

Mobile Phases: Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.orgsielc.com To ensure the phenol group remains protonated, an acid such as acetic acid, formic acid, or phosphoric acid is often added to the aqueous portion of the mobile phase. chromforum.orgsielc.com

Detection: Ultraviolet (UV) detection is standard, with wavelengths set at 280 nm or 228 nm for effective quantification. chromforum.orgresearchgate.net

A study detailing a rapid HPLC method for the determination of the closely related compound 4-chloro-3-methylphenol (CMP) provides a practical example of the technique's application. researchgate.net In this method, 2-methyl-4,6-dinitrophenol was used as an internal standard, and the retention times for CMP and the standard were 5.56 and 6.67 minutes, respectively. researchgate.net The method demonstrated good linearity and sensitivity. researchgate.net

| Parameter | Condition/Value | Source |

|---|---|---|

| Stationary Phase | RP-18 or Newcrom R1 | chromforum.orgsielc.com |

| Mobile Phase | Water-Methanol or Water-Acetonitrile with 0.5% Acetic Acid or 1% Formic Acid | chromforum.org |

| Detection Wavelength | 280 nm | chromforum.org |

| Linear Range (for CMP) | 62.5 - 2,500 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) (for CMP) | 62.5 ng/mL | researchgate.net |

| Limit of Detection (LOD) (for CMP) | 20 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of 4-chloro-3,5-dimethylphenol and for identifying products and by-products during its synthesis. google.com Due to the polarity of the phenol group, derivatization is often performed to convert the analyte into a less polar, more volatile form suitable for GC analysis. chromforum.orguniv-lyon1.fr This can be achieved by reacting the sample with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). chromforum.org

Applications in Synthesis and Analysis:

Reaction Monitoring: In the synthesis of 4-chloro-3,5-dimethylphenol from 3,5-dimethylphenol (B42653), GC is used to monitor the reaction's progress by quantifying the amount of residual starting material. The reaction is considered complete when the residual amount falls below a specified threshold, such as 0.08%. google.com

Purity Assessment: The United States Pharmacopeia (USP) monograph specifies gas chromatography with a flame ionization detector (GC-FID) for the assay of chloroxylenol. polymersolutions.com A purity of over 98.5% can be confirmed using GC analysis. google.com

Metabolite and Degradation Product Identification: GC-MS is instrumental in identifying intermediates and by-products formed during degradation or metabolic studies of PCMX. nih.govresearchgate.netresearchgate.net For instance, it has been used to identify metabolites formed by oxidation, hydroxylation, and dehalogenation reactions during the biodegradation of chloroxylenol. researchgate.net

The selection of the GC column is critical for achieving the desired separation. Non-polar capillary columns like DB-1 or DB-5 are common choices. chromforum.org For more effective separation of isomers, a Carbowax or SP-1000 capillary column may be used. chromforum.org

| Parameter | Condition/Value | Source |

|---|---|---|

| Application | Purity assessment, reaction monitoring, by-product identification | google.compolymersolutions.com |

| Derivatization | Often required; e.g., with BSTFA | chromforum.org |

| Column Type | Non-polar capillary (DB-1, DB-5, HP 5 MS) or Carbowax/SP-1000 for isomers | chromforum.orgnih.gov |

| Column Example | HP 5 MS capillary column (30 m × 250 µm, film thickness 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | polymersolutions.comnih.gov |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to predict the three-dimensional structure of a molecule. For the 4-chloro-3,5-dimethylphenolate anion, these studies determine the most stable arrangement of its atoms in space by finding the minimum energy conformation.

Density Functional Theory (DFT) is a common method for geometry optimization. researchgate.netresearchgate.net Using basis sets like 6-311+G(d,p), researchers can calculate optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For the 4-chloro-3,5-dimethylphenolate anion, the geometry would be influenced by the electronic effects of the negatively charged oxygen, the electron-withdrawing chlorine atom, and the electron-donating methyl groups. The optimization process would likely show a planar aromatic ring with the substituents causing minor distortions. The C-O bond is expected to have a shorter length compared to its corresponding phenol (B47542), indicating partial double bond character due to electron delocalization from the oxygen anion into the ring. Similarly, the C-Cl bond length and the arrangement of the methyl groups relative to the ring are precisely calculated. nih.gov These optimized structures are the foundation for further computational analyses, including electronic and spectroscopic property predictions.

| Parameter | Typical Value | Computational Method |

|---|---|---|

| C-O Bond Length (Phenolate) | ~1.27 Å | DFT/B3LYP |

| C-Cl Bond Length | ~1.75 Å | DFT/B3LYP |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | DFT/B3LYP |

| C-C-O Bond Angle | ~120° | DFT/B3LYP |

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations provide deep insights into the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to study the 4-chloro-3,5-dimethylphenolate anion. nih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying phenolic compounds. nih.govresearchgate.netresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that determine the molecule's reactivity. nih.gov

For the 4-chloro-3,5-dimethylphenolate anion, the HOMO is expected to be primarily localized on the phenolate (B1203915) oxygen and the π-system of the aromatic ring. This indicates that these are the primary sites for electron donation in chemical reactions (nucleophilic sites). The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov Computational studies on similar halogenated phenols have calculated these values to understand their reactivity. researchgate.netkarazin.uaukm.my

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Phenolic Compounds

| Parameter | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -0.26 to -0.27 | Electron-donating ability |

| LUMO Energy | -0.17 to -0.18 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~0.09 | Chemical reactivity and stability |

Note: Values are illustrative based on related compounds. nih.govukm.my

Computational methods can predict various spectroscopic properties, aiding in the characterization of the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Visible absorption spectra. nih.govscirp.org The calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions, which typically involve HOMO→LUMO or other orbital transitions. scirp.org For the 4-chloro-3,5-dimethylphenolate anion, the electronic transitions are expected to be of the π→π* type within the aromatic system.

Vibrational spectra (Infrared and Raman) can also be simulated. rsc.org By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For instance, the characteristic C-O stretching frequency in the phenolate would be a key feature.

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms, providing information on transition states and activation energies that are often difficult to determine experimentally. For chlorinated phenols, studies have focused on their degradation pathways, for example, through reactions with hydroxyl (•OH) radicals. nih.govresearchgate.net

Ab initio and DFT calculations can be used to map the potential energy surface of a reaction. nih.gov For the 4-chloro-3,5-dimethylphenolate anion, simulations could model its reaction with various electrophiles or radicals. The calculations would identify the most likely reaction sites, the structure of any transition states, and the activation energy required for the reaction to proceed. For instance, the reaction of the corresponding phenoxyl radical can be analyzed, with calculations providing estimates for reaction energies (ΔErxn) and activation energies. nih.gov Such studies are crucial for understanding the compound's stability and its potential degradation in different chemical environments. nih.gov

Intermolecular Interactions and Aggregation Behavior of Phenolates

The behavior of Sodium 4-chloro-3,5-dimethylphenolate in solution is governed by intermolecular interactions. As an ionic compound, it dissociates into the sodium cation (Na+) and the 4-chloro-3,5-dimethylphenolate anion. The interactions include:

Ion-Solvent Interactions: Strong electrostatic interactions between the ions and polar solvent molecules (e.g., water).

Hydrogen Bonding: The phenolate oxygen can act as a strong hydrogen bond acceptor. utwente.nl

π-π Stacking: The aromatic rings of the phenolate anions can stack on top of each other.

Molecular dynamics (MD) simulations can be used to study these interactions and the resulting aggregation behavior in solution. researchgate.netchemrxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into how surfactant-like molecules form aggregates such as micelles. researchgate.netresearchgate.net The balance between the electrostatic repulsion of the anionic headgroups and the hydrophobic attraction of the aromatic rings would determine the critical micelle concentration and the size and shape of the aggregates. Studies on other sodium salts, like sodium dodecyl sulfate, have used MD simulations to investigate their aggregation on surfaces and in bulk solution. researchgate.net

Charge Distribution and Stability Analysis of the Anion

The distribution of electric charge within the 4-chloro-3,5-dimethylphenolate anion is key to its stability and reactivity. Computational methods can quantify this distribution.

Mulliken Population Analysis: This method assigns a partial charge to each atom in the molecule. researchgate.net For the phenolate anion, the analysis would show a significant negative charge on the oxygen atom and a delocalization of negative charge onto the aromatic ring, particularly at the ortho and para positions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. nih.gov The map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor). For the 4-chloro-3,5-dimethylphenolate anion, the most negative potential would be centered around the oxygen atom, with the aromatic ring also showing negative potential. nih.gov

The stability of the anion is enhanced by the delocalization of the negative charge from the oxygen atom into the aromatic π-system. The electron-withdrawing chlorine atom can further help to stabilize this negative charge through induction. In contrast, the electron-donating methyl groups slightly destabilize the anion. DFT calculations can quantify these effects by comparing the total energy of the anion with related structures. mdpi.com

Applications in Chemical Science and Engineering

As a Reagent in Organic Synthesis

The reactivity of Sodium 4-chloro-3,5-dimethylphenolate is dominated by the nucleophilic phenoxide ion. This makes it a valuable reagent for forming new carbon-oxygen bonds, enabling the synthesis of a wide array of more complex molecules and functionalized compounds.

Synthesis of Complex Organic Molecules

The primary route for incorporating the 4-chloro-3,5-dimethylphenoxy moiety into larger structures is through nucleophilic substitution reactions. The Williamson ether synthesis is a classic and highly effective method for this purpose. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com In this reaction, the sodium phenolate (B1203915) acts as a nucleophile, attacking an electrophilic carbon of an organohalide (e.g., an alkyl halide) in an SN2 reaction to form an aryl ether. wikipedia.orgmasterorganicchemistry.com

Reaction Scheme: Williamson Ether Synthesis

NaOC₆H₂(Cl)(CH₃)₂ + R-X → R-OC₆H₂(Cl)(CH₃)₂ + NaX (where R is an alkyl group and X is a halide)

This reaction is fundamental for creating ethers with the specific 4-chloro-3,5-dimethylphenyl group, which can be precursors to agrochemicals, pharmaceuticals, and other specialty chemicals. The efficiency of the synthesis is highest with primary alkyl halides, as secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com

Similarly, the phenolate can react with acyl halides or anhydrides in a nucleophilic acyl substitution to form phenyl esters. wikipedia.org These esters are another important class of derivatives with potential applications as plasticizers, in fragrances, or as chemical intermediates.

Precursor for Derivatives and Functionalized Compounds

This compound is a direct precursor to its parent phenol (B47542), 4-chloro-3,5-dimethylphenol (B1207549), which can be readily functionalized. Research has demonstrated the synthesis of novel derivatives from 4-chloro-3,5-dimethylphenol using modern synthetic methodologies. For instance, the Suzuki reaction has been successfully employed to create new derivatives by forming carbon-carbon bonds with the aromatic ring, showcasing the potential to build complex bi-aryl structures. researchgate.net

A study detailed the synthesis of several new derivatives of 4-chloro-3,5-dimethylphenol via the Suzuki reaction, which were then characterized and tested for antibacterial properties. researchgate.net This highlights the role of the core chemical structure as a scaffold for developing new compounds with specific biological activities.

In Materials Science and Polymer Chemistry

The structural features of the 4-chloro-3,5-dimethylphenolate ligand—namely the aryloxide group capable of coordinating to metal centers—make it a candidate for applications in catalysis and polymer science.

Ligands for Catalytic Systems (e.g., Olefin Polymerization)

Aryloxide ligands are a significant class of ligands used in coordination chemistry and catalysis, particularly for olefin polymerization. They are often employed in conjunction with Group IV metals like titanium (Ti) and zirconium (Zr) in Ziegler-Natta type catalyst systems. wikipedia.orglibretexts.orglibretexts.org These catalysts are crucial in the industrial production of polyolefins such as polyethylene (B3416737) and polypropylene. libretexts.org

The general structure of such a catalyst involves a transition metal center bonded to one or more aryloxide ligands, often alongside other ligands like cyclopentadienyl (B1206354) groups. The electronic and steric properties of the aryloxide ligand can significantly influence the catalyst's activity, the molecular weight of the resulting polymer, and its stereochemistry. libretexts.org While specific studies detailing the use of the 4-chloro-3,5-dimethylphenolate ligand are not prevalent, its structural similarity to other effective aryloxide ligands suggests its potential in this application. The presence of the chloro and dimethyl substituents would modify the electronic and steric environment around the metal center, potentially tuning the catalytic performance.

Table 1: Components of a Typical Ziegler-Natta Catalyst System

| Component | Role | Example |

| Transition Metal Compound | Main Catalyst Component | TiCl₄, Zr-based complexes |

| Ligand | Modifies catalyst activity and selectivity | Aryloxides, Cyclopentadienyl |

| Co-catalyst | Activates the main catalyst | Triethylaluminium (Al(C₂H₅)₃) |

Precursors for Polymer Synthesis and Modification

The parent compound, 4-chloro-3,5-dimethylphenol (PCMX), is being explored for integration into advanced materials to confer antimicrobial properties. nbinno.com This includes its incorporation into polymer matrices, coatings for medical devices to prevent biofilm formation, and antimicrobial textiles. nbinno.com The stability of the molecule allows it to be blended into polymers or used in surface treatments. This compound could serve as a reactive precursor in the synthesis of polymers where the phenolate is used to initiate polymerization or is grafted onto a polymer backbone, thereby permanently embedding the antimicrobial moiety into the material.

Electrochemical Applications

The electrochemical behavior of this compound is expected to be primarily dictated by the oxidation of the phenolate group. Studies on various chlorophenols provide a strong basis for understanding its potential electrochemical applications and behavior. scientific.netuark.eduscispace.com

The electrochemical oxidation of phenols and chlorophenols on inert electrodes, such as glassy carbon or boron-doped diamond, is typically an irreversible process. scientific.netscispace.com The reaction involves the transfer of an electron from the phenolic oxygen to the electrode, forming a phenoxy radical. scispace.com This process is pH-dependent.

Proposed Electrochemical Oxidation Mechanism:

Electron Transfer: The phenolate anion is oxidized at the electrode surface to form a 4-chloro-3,5-dimethylphenoxy radical.

Radical Reactions: These highly reactive radicals can then undergo further reactions, such as dimerization or polymerization, leading to the formation of oligomeric or polymeric films on the electrode surface. This phenomenon, known as electrode fouling, is a common characteristic of phenol electrochemistry. scientific.net

Cyclic voltammetry studies of various chlorophenols show that the oxidation potential is influenced by the number and position of chlorine atoms on the aromatic ring. uark.edu The oxidation of 4-chloro-3,5-dimethylphenolate would likely exhibit a well-defined, irreversible oxidation peak. This characteristic electrochemical signature could potentially be used for the development of electrochemical sensors for its detection in environmental or industrial samples. Furthermore, electrochemical oxidation is a method explored for the detoxification of water contaminated with chlorophenolic compounds. researchgate.net

Table 2: Summary of Expected Electrochemical Properties

| Property | Expected Behavior for this compound |

| Oxidation Mechanism | Irreversible, one-electron transfer to form a phenoxy radical |

| Electrode Process | Diffusion-controlled |

| Side Reactions | Radical coupling leading to electrode fouling/polymerization |

| Potential Application | Basis for electrochemical sensors; electrochemical degradation |

Electrolytes for Metal Deposition

The direct utilization of this compound as a primary electrolyte for the electrodeposition of metals is not a widely documented application in scientific literature. Typically, electrolytes for metal deposition consist of salts of the metal to be plated, dissolved in a suitable solvent, often with supporting electrolytes to enhance conductivity and additives to control the deposit's quality.

However, phenolic compounds and their derivatives can play ancillary roles in electroplating baths. For instance, certain dihydric phenols like hydroquinone, catechol, and resorcinol (B1680541) have been used as antioxidants in tin electroplating baths to prevent the oxidation of divalent tin. google.com Phenol derivatives can also be electropolymerized on metal surfaces, forming protective films. researchgate.net

Based on the general chemistry of phenolic compounds, this compound could potentially function as an additive in an electroplating bath. In such a role, its functions might include:

Complexing Agent: The phenolate oxygen could coordinate with metal ions in the solution, influencing the deposition process and the morphology of the resulting metal layer. Metal-phenolic networks are known to form through coordination with metal ions. rsc.org

Corrosion Inhibitor: Electropolymerized films of phenol derivatives can offer protective coatings on metal surfaces. researchgate.net It is conceivable that under specific electrochemical conditions, this compound could form a thin, passivating layer on the electrode surface.

Grain Refiner or Brightener: Organic additives are often used in electroplating to modify the crystal growth of the depositing metal, leading to brighter and more uniform coatings. The specific structure of the 4-chloro-3,5-dimethylphenolate anion could influence the nucleation and growth of metal crystals at the cathode.

It is important to note that without specific research on the use of this compound in this capacity, these potential applications remain speculative and are based on the known functions of similar phenolic compounds in electrochemical systems.

Studies on Redox Behavior and Electroactive Properties

The redox behavior of this compound is primarily associated with the electrochemical oxidation of the phenolate anion. While specific studies on this particular compound are limited, the electrochemical oxidation of phenol and its substituted derivatives has been extensively investigated. researchgate.netscispace.comuc.pt

The oxidation of phenolic compounds is generally an irreversible process that occurs at a positive potential on an anode, such as a glassy carbon electrode. scispace.com This process involves the transfer of an electron and a proton (in the case of the phenol) to form a phenoxyl radical. scispace.com These radicals can then undergo further reactions, including dimerization or polymerization, which can lead to the formation of an insulating film on the electrode surface, a phenomenon known as electrode fouling. researchgate.netresearchgate.net

The electrochemical behavior of 4-chlorophenol (B41353) has been studied, and it shows a well-defined oxidation peak. mdpi.com Similarly, studies on other substituted phenols demonstrate that the oxidation peak potential is sensitive to the nature and position of the substituents. researchgate.net

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible anodic peak corresponding to the oxidation of the phenolate. The exact potential of this peak would depend on experimental conditions such as the electrode material, solvent, and pH. Following the initial oxidation, subsequent scans might show a decrease in the peak current due to the formation of a passivating polymeric film on the electrode surface. researchgate.net

The electroactive properties of this compound could be harnessed in applications such as electrochemical sensors, where the oxidation peak could be used for analytical detection. However, the tendency for electrode fouling would be a significant challenge to overcome for practical sensing applications. researchgate.net

Table 1: Summary of Expected Electrochemical Properties

| Property | Expected Behavior for this compound | Basis of Expectation |

| Primary Redox Process | Irreversible oxidation of the phenolate anion. | General behavior of phenolic compounds. scispace.com |

| Influence of Substituents | Methyl groups (electron-donating) lower the oxidation potential; the chloro group (electron-withdrawing) increases it. | Studies on substituted phenols. scispace.compku.edu.cn |

| Electrode Fouling | Formation of a passivating polymeric film on the electrode surface upon oxidation is likely. | Common phenomenon in the electrochemistry of phenols. researchgate.netresearchgate.net |

| Potential Applications | Possible use as an additive in electroplating or as a target analyte in electrochemical sensing. | Inferred from the properties of similar compounds. google.comresearchgate.net |

Environmental Chemistry and Transformation

Environmental Fate and Distribution in Aquatic and Terrestrial Systems

The distribution of 4-chloro-3,5-dimethylphenol (B1207549) in the environment is largely dictated by its physicochemical properties. With a water solubility of approximately 300 mg/L and a log P (octanol-water partition coefficient) of 3.377, the compound shows moderate lipophilicity. wikipedia.org This suggests a tendency to partition from the aqueous phase into organic matter.

Consequently, in terrestrial systems, the compound is not likely to be highly mobile. fishersci.com Its affinity for organic carbon would lead to sorption onto soil particles and sediment, limiting its potential for leaching into groundwater. In aquatic environments, this partitioning behavior means the compound will likely associate with suspended organic matter and accumulate in sediments. Biocides like PCMX that persist during municipal sewage treatment can be distributed into aquatic environments. nih.govebi.ac.uk

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | 300 mg/L wikipedia.org | Limited mobility in water; tendency to partition to other phases. |

| Log P (Octanol-Water Partition Coefficient) | 3.377 wikipedia.org | Indicates a tendency to sorb to organic matter in soil and sediment. |

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of 4-chloro-3,5-dimethylphenol in the environment. These pathways primarily involve reactions driven by light (photolysis) and chemical oxidants.

Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading 4-chloro-3,5-dimethylphenol. A combination of ultraviolet (UV) irradiation and ozone (O₃) exhibits a pronounced synergistic effect, leading to rapid and nearly complete mineralization of the compound. nih.govebi.ac.uk In one study, this UV/O₃ process resulted in the almost total elimination of Total Organic Carbon (TOC) within 75 minutes. nih.govebi.ac.uk The efficiency of this degradation is influenced by factors such as pH, ozone dosage, and temperature, with optimal degradation observed at a pH of 4.0 and a temperature of 20°C. nih.gov

During the UV/O₃ oxidation, the aromatic ring of the 4-chloro-3,5-dimethylphenol molecule is cleaved, leading to the formation of several intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net

| Intermediate Compound |

|---|

| 2,6-dimethylbenzene-1,4-diol |

| 2,6-dimethylbenzo-1,4-quinone |

| 2,6-bis(hydroxymethyl)benzo-1,4-quinone |

| 2,6-dimethylbenzo-1,4-aldehyde |

While information on the hydrolysis of 4-chloro-3,5-dimethylphenol is limited, chemical oxidation via other AOPs has been demonstrated. A heterogeneous Fenton-like process, utilizing nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂), effectively degrades the compound at neutral pH. nih.govresearchgate.net This process relies on the generation of highly reactive hydroxyl radicals (•OH), particularly surface-bonded •OH, which attack the molecule. nih.govresearchgate.net

Studies have shown that this Fenton-like reaction can achieve complete decomposition of 4-chloro-3,5-dimethylphenol and up to 65% removal of TOC within 30 minutes under optimized conditions. nih.govresearchgate.net The degradation pathway is initiated by the attack of hydroxyl radicals, which leads to the displacement of the chlorine atom from the aromatic ring. nih.gov This initial step forms 2,6-dimethylhydroquinone (B1220660) and releases a chloride ion into the solution. nih.gov Further oxidation of this intermediate leads to ring opening and the formation of smaller organic acids. smolecule.com

| Parameter | Reaction Time | Result |

|---|---|---|

| PCMX Decomposition | 30 min | Complete |

| Total Organic Carbon (TOC) Removal | 30 min | 65% |

| Chloride Ion Release | 180 min | ~92% |

Biotic Transformation Processes

Microorganisms in soil and water can also transform 4-chloro-3,5-dimethylphenol, although the specific pathways are not as well-defined as the abiotic routes.

The biodegradation of 4-chloro-3,5-dimethylphenol has been observed in fungi. Strains such as Cunninghamella elegans and Trametes versicolor are capable of metabolizing the compound. mdpi.com While detailed microbial degradation pathways remain an area of ongoing research, evidence suggests the involvement of cytochrome P450 monooxygenases. mdpi.com These enzymes can catalyze hydroxylation and dehalogenation reactions, initiating the breakdown of the chloroaromatic structure. mdpi.com Mammalian metabolism studies also point towards side-chain oxidation and aromatic hydroxylation as key transformation pathways. mdpi.com Research has also indicated that the fungus Aspergillus niger can achieve significant degradation of the compound. mdpi.com

Dehalogenation, the removal of the chlorine atom, is a critical step in the detoxification and degradation of chlorinated phenols. In the abiotic oxidation pathways mentioned previously (Section 7.2), this occurs via an oxidative mechanism where a hydroxyl radical displaces the chlorine atom. nih.gov

In anaerobic (oxygen-free) environments, a different mechanism known as reductive dehalogenation is a common pathway for the breakdown of chlorinated aromatic compounds. This process involves microorganisms using the chlorinated compound as an electron acceptor, where the chlorine atom is removed and replaced with a hydrogen atom. While this is a well-established pathway for many chlorophenols, specific studies detailing the reductive dehalogenation of 4-chloro-3,5-dimethylphenol by microbial consortia are not extensively documented in the available literature.

Sorption and Immobilization in Environmental Matrices

The environmental fate of Sodium 4-chloro-3,5-dimethylphenolate, the sodium salt of chloroxylenol (also known as PCMX), is significantly influenced by its interaction with soil and sediment. Sorption and immobilization processes dictate the compound's mobility, bioavailability, and ultimately, its persistence in various environmental compartments.

Chloroxylenol exhibits a moderate level of hydrophobicity, which suggests that it will have a tendency to move slowly in soil and sediment environments. jst.go.jpnih.gov Its partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), a key parameter indicating the extent to which a chemical will adsorb to the organic matter in soil and sediment. A guideline study determined the Koc for chloroxylenol to be 676 L/kg. Another estimation suggests a Koc value of 1,400, which also points towards low mobility in soil. nih.gov The logarithmic form of the Koc value (log Koc) for chloroxylenol is reported as 3.1. jst.go.jpnih.gov

Sorption Coefficients of Chloroxylenol

| Parameter | Value | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 676 L/kg | jst.go.jpnih.gov |

| Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) | 1,400 | nih.gov |

| Log Koc | 3.1 | jst.go.jpnih.gov |

The sorption of chloroxylenol in soil is a multifaceted process influenced by several key factors:

Soil Organic Matter: The organic carbon content of soil is a primary determinant of chloroxylenol sorption. nih.gov As a moderately lipophilic compound, chloroxylenol preferentially partitions into the organic fraction of the soil, leading to stronger adsorption in soils with higher organic matter content. nih.gov

Soil pH: The pH of the soil can affect the ionic state of chloroxylenol and its subsequent sorption. As a phenolic compound, its dissociation can be influenced by the ambient pH, which in turn alters its interaction with soil particles. nih.gov

Soil Texture: The composition of the soil, particularly the clay content, plays a role in the sorption process. Clay minerals can contribute to the adsorption of organic compounds through various surface interactions. nih.gov

Q & A

Q. What is the standard synthetic route for Sodium 4-chloro-3,5-dimethylphenolate?

this compound is synthesized by deprotonating 4-chloro-3,5-dimethylphenol (CAS 88-04-0) with a sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction typically occurs in an aqueous or polar solvent (e.g., ethanol) under ambient conditions. The phenol’s hydroxyl group reacts with the base to form the sodium salt, which is then isolated via crystallization or solvent evaporation .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

- Liquid Chromatography-Mass Spectrometry (LC/MS): Used to confirm molecular weight (exact mass: 178.0161 g/mol) and detect impurities .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate structural features, such as aromatic proton environments and substituent positions.

- Titrimetry: Acid-base titration quantifies free phenol content to assess salt purity .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to acidic environments, as this may regenerate the free phenol form. Safety protocols from hazard classifications (e.g., skin/eye irritation) should be followed .

Advanced Research Questions

Q. How can computational methods predict the pKa of 4-chloro-3,5-dimethylphenol, and how do experimental validations address discrepancies?

The Hammett equation is applied to estimate pKa using substituent constants. For 4-chloro-3,5-dimethylphenol, the predicted pKa (9.70) closely matches experimental values (9.71) . Discrepancies arise from solvent effects or steric hindrance; validate via potentiometric titration in controlled ionic strength buffers.

Q. What experimental designs resolve contradictions in solubility data under varying pH conditions?

- Phase-Solubility Studies: Measure solubility in buffered solutions (pH 2–12) to map ionization-dependent solubility.

- UV-Vis Spectroscopy: Monitor absorbance shifts to correlate solubility with protonation states. Advanced molecular dynamics simulations can model solvation effects, addressing discrepancies between empirical and theoretical data .

Q. How to investigate degradation pathways under oxidative or hydrolytic stress?

- Forced Degradation Studies: Expose the compound to H₂O₂ (oxidative) or acidic/alkaline conditions (hydrolytic).

- LC/MS and GC/MS: Identify degradation products (e.g., free phenol, chlorinated byproducts) and propose pathways. Stability in preservative formulations (e.g., buffers with 4-chloro-3,5-dimethylphenol derivatives) can be modeled using accelerated aging tests .

Q. What strategies optimize antimicrobial efficacy through structure-activity relationship (SAR) studies?

- Derivatization: Synthesize analogs (e.g., sulfonates, chloroformates) to enhance hydrophilicity or membrane permeability .

- Microbiological Assays: Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Molecular Docking: Map interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase) to guide structural modifications .

Methodological Guidance for Data Contradictions

Q. How to address conflicting results in reaction yields during derivative synthesis?

- Parameter Optimization: Vary reaction temperature, solvent polarity, and stoichiometry (e.g., phosgene equivalents in chloroformate synthesis) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. What approaches validate conflicting spectral data (e.g., NMR shifts) for sodium salt vs. free phenol forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.